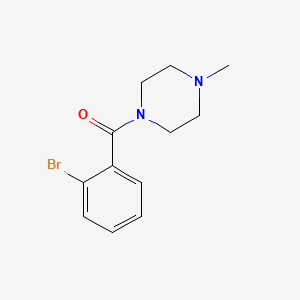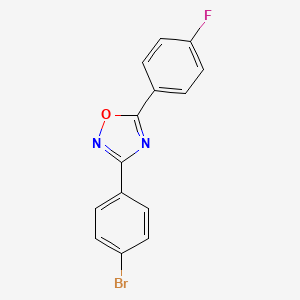
(2-溴苯基)(4-甲基哌嗪-1-基)甲酮
描述
(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C12H15BrN2O and its molecular weight is 283.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成
该化合物可用于有机合成,特别是在创建具有哌嗪部分的新型1,2,4-三唑衍生物方面 . 新型化合物2-{[4-(4-溴苯基)哌嗪-1-基)]甲基}-4-(3-氯苯基-5-(4-甲氧基苯基)-2,4-二氢-3H-1,2,4-三唑-3-硫酮通过三步法以良好的收率获得 .
药代动力学调节
哌嗪是该化合物中常见的结构基序,已知可以正向调节药物物质的药代动力学性质 . 这使其成为设计新药的宝贵组成部分。
抗组胺研究
哌嗪衍生物存在于抗组胺药中 . 这表明“(2-溴苯基)(4-甲基哌嗪-1-基)甲酮”在开发新型抗组胺药物中具有潜在应用。
抗寄生虫研究
哌嗪衍生物也用于抗寄生虫药物 . 该化合物可能用于研究和开发新的抗寄生虫治疗方法。
抗真菌研究
哌嗪部分存在于抗真菌药物中 . 这表明“(2-溴苯基)(4-甲基哌嗪-1-基)甲酮”可能在抗真菌研究中具有潜在应用。
抗菌研究
一些具有哌嗪部分的1,2,4-三唑衍生物表现出良好的抗菌活性 . 这表明“(2-溴苯基)(4-甲基哌嗪-1-基)甲酮”可用于开发新型抗菌药物。
安全和危害
未来方向
The future research directions for “(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone” and similar compounds could involve further exploration of their potential therapeutic effects, such as anti-nociceptive and anti-inflammatory properties . Additionally, more detailed studies on their physical and chemical properties, as well as safety profiles, would be beneficial.
作用机制
Target of Action
It’s known that piperazine derivatives, which this compound is a part of, are found in a variety of biologically active compounds for disease states such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Therefore, the targets could be diverse depending on the specific disease state.
Mode of Action
A study on a similar piperazine derivative, lqfm182, showed anti-nociceptive and anti-inflammatory effects . It reduced the number of writhings induced by acetic acid, reduced paw licking time in the second phase of the formalin test, and reduced oedema formation . These effects suggest that the compound interacts with its targets to modulate pain and inflammation responses.
Biochemical Pathways
The study on lqfm182 showed that it reduced cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines il-1β and tnf-α . This suggests that the compound may affect the inflammatory response pathway and cytokine signaling.
Pharmacokinetics
It’s known that piperazine is a common structural motif found in pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The study on lqfm182 showed that it reduced the number of writhings induced by acetic acid, reduced paw licking time in the second phase of the formalin test, and reduced oedema formation . These effects suggest that the compound has anti-nociceptive and anti-inflammatory effects at the molecular and cellular level.
生化分析
Biochemical Properties
(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with myeloperoxidase enzyme, which is involved in the body’s inflammatory response . The nature of these interactions often involves binding to active sites or altering the enzyme’s conformation, thereby affecting its activity.
Cellular Effects
The effects of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are crucial in the inflammatory response . This modulation can lead to changes in cell behavior and function, impacting processes such as cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. For instance, its interaction with myeloperoxidase enzyme results in the reduction of enzyme activity, which in turn decreases the production of reactive oxygen species . This inhibition can lead to a decrease in oxidative stress within cells.
Temporal Effects in Laboratory Settings
The effects of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone change over time in laboratory settings. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound has been observed to result in sustained modulation of inflammatory responses in vitro and in vivo.
Dosage Effects in Animal Models
The effects of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone vary with different dosages in animal models. At lower doses, it has been shown to effectively reduce inflammation without significant adverse effects. At higher doses, toxic effects such as cellular toxicity and organ damage have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it is metabolized by liver enzymes, which convert it into various metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy, influencing its overall impact on the body.
Transport and Distribution
The transport and distribution of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different tissues . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
The subcellular localization of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone plays a significant role in its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its effects. Post-translational modifications and targeting signals are essential for its proper localization . These factors influence the compound’s efficacy and its ability to modulate cellular processes effectively.
属性
IUPAC Name |
(2-bromophenyl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFUJLBGPHVUEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349923 | |
| Record name | (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331845-66-0 | |
| Record name | (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(4-Nitrophenoxy)methyl]-2-furoic acid](/img/structure/B1269843.png)
![6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269848.png)

![4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269852.png)
![5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269854.png)


![4-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269865.png)



